molecular formula C7H5IO2 B145161 3-Hydroxy-4-iodobenzaldehyde CAS No. 135242-71-6

3-Hydroxy-4-iodobenzaldehyde

Cat. No.: B145161
CAS No.: 135242-71-6
M. Wt: 248.02 g/mol
InChI Key: IHLOHISMHMTTAA-UHFFFAOYSA-N
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Description

3-Hydroxy-4-iodobenzaldehyde is an organic compound with the molecular formula C7H5IO2 and a molecular weight of 248.02 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the third position and an iodine atom at the fourth position on the benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

3-Hydroxy-4-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Safety and Hazards

3-Hydroxy-4-iodobenzaldehyde has several hazard statements including H302, H315, H319, H332, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Hydroxy-4-iodobenzaldehyde involves the iodination of 3-hydroxybenzaldehyde. The reaction typically uses iodine and potassium iodide in the presence of ammonium hydroxide. The process involves dissolving 3-hydroxybenzaldehyde in aqueous ammonium hydroxide, followed by the dropwise addition of an iodine-potassium iodide solution. The reaction mixture is stirred at room temperature for about two hours. After the reaction, the mixture is acidified with hydrochloric acid, and the product is extracted using diethyl ether .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using recrystallization or column chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding benzoic acid derivatives.

    Reduction: It can be reduced to form 3-hydroxy-4-iodobenzyl alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium azide or organometallic compounds can be used for substitution reactions.

Major Products:

    Oxidation: 3-Hydroxy-4-iodobenzoic acid.

    Reduction: 3-Hydroxy-4-iodobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-iodobenzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. The hydroxyl and aldehyde groups provide reactive sites for further functionalization, while the iodine atom can be substituted with other groups to introduce new functionalities.

Comparison with Similar Compounds

    3-Hydroxybenzaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.

    4-Iodobenzaldehyde: Lacks the hydroxyl group, limiting its reactivity in certain reactions.

    3-Hydroxy-4-nitrobenzaldehyde: Contains a nitro group instead of an iodine atom, leading to different reactivity and applications.

Uniqueness: 3-Hydroxy-4-iodobenzaldehyde is unique due to the presence of both hydroxyl and iodine groups, which provide a combination of reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-hydroxy-4-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLOHISMHMTTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379487
Record name 3-Hydroxy-4-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135242-71-6
Record name 3-Hydroxy-4-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-4-iodobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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